molecular formula C12H16O3 B1298809 4-(4-Methoxy-3-methylphenyl)butanoic acid CAS No. 33446-15-0

4-(4-Methoxy-3-methylphenyl)butanoic acid

Cat. No.: B1298809
CAS No.: 33446-15-0
M. Wt: 208.25 g/mol
InChI Key: CWNPAVGNPUYSNX-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by a butanoic acid moiety attached to a phenyl ring substituted with a methoxy group at the para position and a methyl group at the meta position

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Safety and Hazards

Safety data for 4-(4-Methoxy-3-methylphenyl)butanoic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers

Several papers related to this compound and similar compounds were found . These papers cover a range of topics including the synthesis and biological applications of boronic acids , the quantitation of related compounds , and safety data . Further analysis of these papers could provide more detailed information on the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-3-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxy-3-methylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

    Friedel-Crafts Acylation:

The resulting product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The choice of solvent and catalyst may vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of 4-(4-Methoxy-3-methylphenyl)butanone or this compound.

    Reduction: Formation of 4-(4-Methoxy-3-methylphenyl)butanol.

    Substitution: Formation of halogenated derivatives such as 4-(4-Methoxy-3-methylphenyl)-2-bromobutanoic acid.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)butanoic acid: Lacks the methyl group at the meta position.

    4-(3-Methylphenyl)butanoic acid: Lacks the methoxy group at the para position.

    4-(4-Methylphenyl)butanoic acid: Lacks the methoxy group and has a methyl group at the para position.

Uniqueness

4-(4-Methoxy-3-methylphenyl)butanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as an intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-8-10(4-3-5-12(13)14)6-7-11(9)15-2/h6-8H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPAVGNPUYSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283629
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33446-15-0
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33446-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-methylbenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 1.7 grams (0.009 mole) of 4-(4-methoxy-3-methylphenyl)butan-1-ol in 50 mL of acetone was cooled to 0° C.-4° C., and about 15 to 20 mL (excess) of Jones Reagent was added dropwise. Upon completion of addition, the reaction mixture was stirred at 0° C. for two hours, then it was allowed to warm to ambient temperature, where it stirred for an additional three hours. After this time, the reaction mixture was diluted with isopropanol and filtered. The filter cake was washed with acetone, and the combined filtrate and wash were concentrated under reduced pressure to a residue. The residue was partitioned with methylene chloride and water and the separated organic layer was washed with water. The organic layer was then dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residue. The residue was dried under vacuum, yielding 1.1 grams of subject compound. The NMR spectrum was consistent with the proposed structure. The reaction was repeated to obtain an additional amount of subject compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
17.5 (± 2.5) mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[2-(1,3-Dioxolan-2-yl) ethyl]triphenylphosphonium bromide (28.2 9, 63.8 mmol) was suspended in tetrahydrofuran (100 mL) and a solution of potassium t-butoxide (7.15 9, 63.8 mmol) in tetrahydrofuran (100 mL) was added thereto under nitrogen atmosphere over 30 minutes, followed by stirring of the mixture under ice-cooling for 30 minutes. A solution of 4-methoxy-3-methylbenzaldehyde (8.2 mL, 60.6 mmol) in tetrahydrofuran (100 mL) was added thereto over 20 minutes and the mixture was stirred under ice-cooling for 20 minutes. A saturated aqueous ammonium chloride solution was added to the reaction mixture to stop the reaction and ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with water and a saturated aqueous NaCl solution dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane:ethyl acetate, 15:1-10:1) to obtain a crude product (14.9 9). 10% Palladium-carbon (5.00 9, 50% moisture) was added to a solution of the obtained crude product (14.9 g) in ethanol (100 mL) and the mixture was stirred at room temperature under a hydrogen atmosphere for 2 hours. After the palladium-carbon in the reaction mixture was Celite-filtered, the filtrate was evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate, 10:1) to obtain [1-(1,3-dioxolan-2-yl)-3-(4-methoxy-3-methylphenyl)]propane (12.8 g, yield: 85%). A 3N aqueous hydrochloric acid solution was added dropwise to a solution of the obtained [1-(1,3-dioxolan-2-yl)-3-(4-methoxy-3-methylphenyl)]propane (12.8 g, 54.0 mmol) in THF (200 mL) and the mixture was stirred for 2 hours. Water (400 mL) and ethyl acetate (300 mL) were added to the reaction mixture to separate it. The thus obtained organic phase was separated, washed with water and a saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure to obtain 4-(3-methyl-4-methoxyphenyl)butanaldehyde (8.42 g, 81%). An aqueous solution (50 mL) of sulfamic acid (7.8 9, 0.08 mol) and an aqueous solution (50 mL) of sodium chlorite (9.2 g, 0.10 mol) were added to a solution of 4-(3-methyl-4-methoxyphenyl)butanaldehyde (8.42 9, 43.8 mmol) in dioxane (100 mL) under ice-cooling and the mixture was stirred at room temperature for 1 hour. Ethyl ether (200 mL) was added to the reaction mixture to separate it. After the pH of the aqueous phase was brought to 3 to 4 by 1N hydrochloric acid, ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure to obtain 4-(3-methyl-4-methoxyphenyl)butyric acid (5.38 g, yield: 60%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
43.8 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Zinc dust (40.0 g) was washed with HCl 10% and shaken for 2 min, and the water was decanted. HgCl2 (6.0 g) was then added, followed by water (60 mL) and concentrated HCl (2 mL). The mixture was shaken for 5 min, the water was decanted, and covered with water (30 mL) and concentrated HCl (70 mL). Toluene (20 mL) was added, followed by 4-(4-methoxy-3-methylphenyl)-4-oxobutyric acid (Compound 2, 11.7 g, 52.7 mmol). The resulting solution was refluxed vigorously for 24 h with addition of concentrated HCl (3×20 mL every 3 h). After being cooled down to room temperature, the two layers were separated, and the aqueous layer was washed three times with diethyl ether. The combined organic layers were washed with brine, dried over MgSO4, and filtered. The solvent was removed to give 10.7 g (98%) of the title compound as a light yellow solid.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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